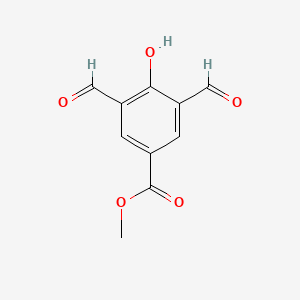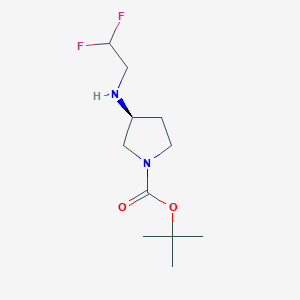
tert-butyl (3S)-3-(2,2-difluoroethylamino)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound tert-butyl (3S)-3-(2,2-difluoroethylamino)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative that is of interest due to its potential applications in pharmaceutical chemistry. Pyrrolidine derivatives are known for their presence in various bioactive molecules and are often used as intermediates in the synthesis of pharmaceuticals.
Synthesis Analysis
The synthesis of related pyrrolidine derivatives has been described in several studies. For instance, an asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy has been reported, achieving high yields and enantiomeric excesses . Another study describes a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, which could be related to the synthesis of tert-butyl pyrrolidine derivatives . Additionally, an optimized large-scale synthesis of a tert-butyl hexahydro pyrrolidine carboxylate, an intermediate for nicotinic acetylcholine receptor agonists, has been developed, showcasing the industrial applicability of such syntheses .
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives can be complex, with various substituents affecting the overall conformation and properties of the molecule. X-ray diffraction studies have been used to characterize the crystal structure of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, providing detailed information about the conformation of the pyrrolidine ring .
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo a variety of chemical reactions. For example, tert-butyl 4-vinyl-3,6-dihydro-2H-pyridine-1-carboxylate has been shown to react with maleic anhydride to form a Diels-Alder endo-adduct, and further reactions with electrophilic and nucleophilic reagents have been explored . The versatility in chemical reactions allows for the functionalization and transformation of pyrrolidine derivatives into more complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine derivatives like tert-butyl (3S)-3-(2,2-difluoroethylamino)pyrrolidine-1-carboxylate are influenced by their molecular structure. The presence of tert-butyl groups can increase steric bulk, affecting solubility and reactivity. The difluoroethylamino group may also impact the compound's polarity and hydrogen bonding capability. These properties are crucial for the compound's behavior in chemical reactions and its potential biological activity.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis
One significant application of this compound is in enantioselective synthesis. For instance, Chung et al. (2005) demonstrated a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines, where the key nitrile anion 5-exo-tet cyclization concomitantly formed the pyrrolidine ring with clean inversion of the C-4 center to afford 1,3,4-trisubstituted chiral pyrrolidine. This method achieved high yields and enantiomeric excesses (Chung, Cvetovich, Amato, McWilliams, Reamer, & Dimichele, 2005).
Chemical Synthesis and Crystal Structure Analysis
The synthesis and crystal structure of similar compounds have been a focus area, as detailed by Naveen et al. (2007), who synthesized tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate and characterized it using X-ray diffraction studies (Naveen, Dinesh, Abiraj, Gowda, Sridhar, & Prasad, 2007).
Palladium-Catalyzed Coupling Reactions
In another study, Wustrow and Wise (1991) explored the palladium-catalyzed coupling reactions of tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate with substituted arylboronic acids (Wustrow & Wise, 1991).
Asymmetric Synthesis of Polyfluoroalkylated Prolinols
Furthermore, Funabiki et al. (2008) discussed the asymmetric synthesis of (alphaR)-polyfluoroalkylated prolinols using tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate. Their study highlighted excellent yields and diastereoselectivities in the reduction process (Funabiki, Shibata, Iwata, Hatano, Kubota, Komura, Ebihara, & Matsui, 2008).
Investigations in Antibacterial Agents
Bouzard et al. (1992) explored the synthesis of fluoronaphthyridines and their applications as antibacterial agents, emphasizing the significance of (3S)-3-amino-pyrrolidine in enhancing in vitro and in vivo activity (Bouzard, Di Cesare, Essiz, Jacquet, Ledoussal, Remuzon, Kessler, & Fung-Tomc, 1992).
Propiedades
IUPAC Name |
tert-butyl (3S)-3-(2,2-difluoroethylamino)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-11(2,3)17-10(16)15-5-4-8(7-15)14-6-9(12)13/h8-9,14H,4-7H2,1-3H3/t8-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXDFRBOHXGSIA-QMMMGPOBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)NCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)NCC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-methyl-7-(2-methylpropyl)purine-2,6-dione](/img/structure/B3003821.png)
![5-{[(4-ethoxyphenyl)amino]sulfonyl}-3-methyl-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide](/img/structure/B3003822.png)
![4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-N-[4-[2-[[4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)benzoyl]amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B3003823.png)

![N-(2,4-dimethylphenyl)-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3003825.png)
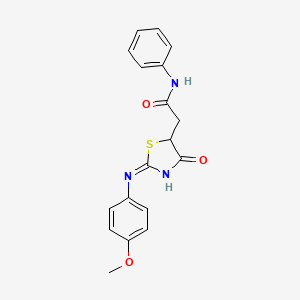
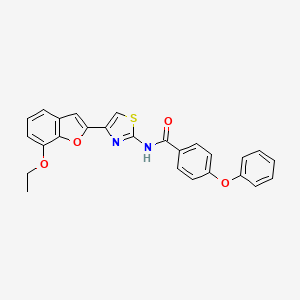


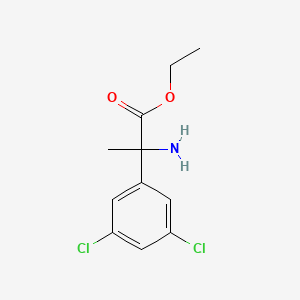
![2-cyclohexyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3003835.png)

![(E)-3-(2-Chlorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]prop-2-enamide](/img/structure/B3003837.png)
